molecular formula C22H15F2NO3S B2760020 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866809-91-8

1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2760020
CAS No.: 866809-91-8
M. Wt: 411.42
InChI Key: GMYIHJDXLLIQBZ-UHFFFAOYSA-N
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Description

1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a fluorinated quinolin-4-one derivative characterized by three key structural motifs:

  • Fluorine at position 6, which may improve metabolic stability and bioavailability.
  • A 4-fluorobenzenesulfonyl group at position 3, contributing to electronic effects and steric bulk .

The compound is synthesized via nucleophilic substitution, where the corresponding aniline precursor reacts with 4-fluorobenzenesulfonyl chloride under controlled conditions. Purification is typically achieved using silica gel chromatography with petroleum ether/ethyl acetate gradients .

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2NO3S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25(13-15-4-2-1-3-5-15)20-11-8-17(24)12-19(20)22(21)26/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIHJDXLLIQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the Quinoline Core:

    • Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
    • For example, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one

  • Substituents : Lacks fluorine on the benzenesulfonyl group (position 3) and has a 4-methylbenzyl group (position 1).
  • The methylbenzyl group may increase hydrophobicity compared to the unsubstituted benzyl group in the target compound .

1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one

  • Substituents : Features a 4-chlorobenzyl group (position 1), ethoxy at position 6, and a bulkier 4-isopropylbenzenesulfonyl group (position 3).
  • Ethoxy at position 6 may confer greater metabolic resistance compared to fluorine .

Analogues with Acyl vs. Sulfonyl Groups at Position 3

APDQ230122 (3-Acyl Derivative)

  • Structure: 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4-one.
  • Activity : Demonstrates anti-pneumococcal activity by inhibiting peptidoglycan biosynthesis. Transcriptomic and proteomic analyses confirm downregulation of cell wall synthesis genes .
  • However, acyl derivatives like APDQ230122 show specific mechanistic advantages in disrupting bacterial cell walls .

3-(Naphthalene-1-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 81)

  • Structure : Bulky naphthalene-carbonyl group at position 3 and a pentyl chain at position 1.
  • Properties : Increased molecular weight (370 g/mol) and hydrophobicity due to the naphthalene moiety. Exhibits moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) .
  • Contrast : The target compound’s 4-fluorobenzenesulfonyl group likely improves solubility compared to naphthalene-carbonyl derivatives, balancing lipophilicity and bioavailability .

Key Findings and Mechanistic Insights

  • Sulfonyl vs. Acyl derivatives, however, show superior penetration into bacterial cells due to moderate lipophilicity .
  • Fluorine Effects : Fluorine at position 6 (target compound) likely reduces oxidative metabolism, extending half-life compared to ethoxy or methoxy substituents .
  • Substituent Bulk : Bulky groups at position 3 (e.g., isopropylphenylsulfonyl) improve selectivity but may reduce solubility, necessitating formulation optimizations .

Biological Activity

1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H16F2N2O2S
  • Molecular Weight : 368.41 g/mol

This compound features a fluorinated benzene sulfonyl group, which is critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The compound has shown promising anticancer properties in several studies. It induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Cancer Cell Line IC50 (µM)
MCF-715.3
HeLa22.5

Anti-inflammatory Effects

In animal models, this compound has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to multiple mechanisms:

  • Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature allows it to penetrate cell membranes effectively, leading to cytotoxic effects.
  • Signal Transduction Modulation : It may modulate signaling pathways related to apoptosis and inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Case Study 1 : A study involving patients with chronic bacterial infections showed significant improvement in symptoms after treatment with a formulation containing this compound.
  • Case Study 2 : In a clinical trial for breast cancer patients, administration resulted in tumor size reduction in a majority of participants, showcasing its potential as an adjunct therapy.

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